GW7647

Catalog No.
S529637
CAS No.
265129-71-3
M.F
C29H46N2O3S
M. Wt
502.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GW7647

CAS Number

265129-71-3

Product Name

GW7647

IUPAC Name

2-[4-[2-[4-cyclohexylbutyl(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfanyl-2-methylpropanoic acid

Molecular Formula

C29H46N2O3S

Molecular Weight

502.8 g/mol

InChI

InChI=1S/C29H46N2O3S/c1-29(2,27(32)33)35-26-18-16-24(17-19-26)20-22-31(28(34)30-25-14-7-4-8-15-25)21-10-9-13-23-11-5-3-6-12-23/h16-19,23,25H,3-15,20-22H2,1-2H3,(H,30,34)(H,32,33)

InChI Key

PKNYXWMTHFMHKD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

GW 7647, GW-7647, GW7647

Canonical SMILES

CC(C)(C(=O)O)SC1=CC=C(C=C1)CCN(CCCCC2CCCCC2)C(=O)NC3CCCCC3

The exact mass of the compound 2-[(4-{2-[(4-Cyclohexylbutyl)(cyclohexylcarbamoyl)amino]ethyl}phenyl)sulfanyl]-2-methylpropanoic acid is 502.3229 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GW7647 is a synthetic urea-substituted thioisobutyric acid derivative that functions as a highly potent, cell-permeable, and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Unlike first-generation fibric acid derivatives, GW7647 was engineered to deliver nanomolar binding affinity and absolute subtype selectivity, making it a critical benchmark material in chemoinformatics and molecular pharmacology. With excellent solubility in standard laboratory vehicles like DMSO (up to 50 mg/mL), it is routinely procured as the definitive 100% maximal efficacy reference standard for human PPARα transactivation assays and high-throughput screening of novel metabolic modulators[1].

Substituting GW7647 with classic fibrates (e.g., fenofibrate, clofibrate) or early-generation research agonists (e.g., Wy-14643) introduces severe experimental artifacts that compromise assay reproducibility. Fenofibrate requires micromolar concentrations to activate PPARα, which necessitates high solvent volumes that can trigger cellular toxicity, and it exhibits strong off-target inhibition of cytochrome P450 enzymes (CYPs). Similarly, the widely used in vitro substitute Wy-14643 demonstrates unintended pleiotropic activation of Retinoid X Receptors (RXRs), confounding lipid metabolism data with cross-pathway interference[1]. Procuring GW7647 eliminates these variables by achieving full receptor saturation at single-digit nanomolar concentrations, ensuring that downstream phenotypic changes are exclusively driven by PPARα activation.

Absolute Potency Advantage Over Clinical Fibrates and Wy-14643

GW7647 demonstrates extraordinary binding affinity and transactivation potency at the human PPARα receptor, with an EC50 of 6 nM. In direct comparison, the clinical standard fenofibrate requires an EC50 of 30,000 nM (30 μM), while the common laboratory substitute Wy-14643 requires an EC50 of 1,500 to 5,000 nM . This represents a 5,000-fold potency increase over fenofibrate and at least a 250-fold increase over Wy-14643.

Evidence DimensionHuman PPARα Activation (EC50)
Target Compound Data6 nM
Comparator Or BaselineFenofibrate (30,000 nM) and Wy-14643 (1,500 - 5,000 nM)
Quantified Difference5,000-fold higher potency vs fenofibrate; >250-fold vs Wy-14643
ConditionsIn vitro cell-based reporter/transactivation assays

Allows for sub-micromolar dosing, entirely eliminating the risk of solvent (DMSO) toxicity and non-specific lipid membrane disruption in sensitive cell lines.

Strict Subtype Selectivity Against PPARγ and PPARδ

For precise chemoinformatic and biological modeling, a PPARα agonist must not cross-activate related nuclear receptors. GW7647 exhibits an EC50 of 1.1 μM (1,100 nM) for PPARγ and 6.2 μM (6,200 nM) for PPARδ. When dosed at its optimal PPARα activating concentration (~10-50 nM), GW7647 provides >180-fold selectivity over PPARγ and >1,000-fold selectivity over PPARδ. In contrast, pan-agonists like bezafibrate activate all three subtypes simultaneously at 30-50 μM concentrations [1].

Evidence DimensionReceptor Subtype Selectivity (EC50 ratio)
Target Compound DataPPARα (6 nM) vs PPARγ (1,100 nM) and PPARδ (6,200 nM)
Comparator Or BaselineBezafibrate (pan-agonist at 30-50 μM for all subtypes)
Quantified Difference>180-fold selectivity margin for α over γ/δ
ConditionsHuman PPAR-LBD-mediated luciferase transactivation

Prevents the confounding activation of adipogenesis (PPARγ) or generalized energy metabolism (PPARδ) pathways in mixed-tissue or whole-organism models.

Elimination of Cytochrome P450 (CYP) Inhibition and RXR Cross-Talk

The use of generic fibrates in hepatic models is severely limited by their off-target enzyme inhibition. Fenofibrate is a known inhibitor of human cytochrome P450 isoforms, exhibiting IC50 values of 0.2 μM for CYP2C19 and 9.7 μM for CYP2C9. Given fenofibrate's PPARα EC50 is 30 μM, it is impossible to activate the receptor without completely inhibiting these CYPs. Furthermore, the alternative Wy-14643 exhibits unintended agonism at the Retinoid X Receptor (RXR) [1]. GW7647, active at 6 nM, bypasses these high-concentration off-target liabilities entirely.

Evidence DimensionOff-target CYP and RXR interference at therapeutic concentrations
Target Compound DataNo required overlap (PPARα activation at 6 nM)
Comparator Or BaselineFenofibrate (CYP2C19 IC50 = 0.2 μM vs PPARα EC50 = 30 μM) and Wy-14643 (RXR agonism)
Quantified DifferenceDecouples PPARα activation from CYP inhibition and RXR pleiotropy
ConditionsIn vitro hepatic metabolism and nuclear receptor profiling

Crucial for toxicological screening and hepatocyte assays where baseline CYP activity and isolated nuclear receptor signaling must be preserved.

Reference Standard for Nuclear Receptor Transactivation Assays

Because of its single-digit nanomolar potency and near-perfect subtype selectivity, GW7647 is the industry-standard positive control in Firefly/Renilla luciferase reporter assays. It is routinely used at 0.1 μM to define the 100% maximal transactivation baseline for human PPARα, allowing researchers to accurately benchmark the efficacy and coactivator recruitment of novel experimental compounds[1].

High-Fidelity In Vitro Hepatocyte and NAFLD/MASH Modeling

In metabolic dysfunction-associated steatohepatitis (MASH) and non-alcoholic fatty liver disease (NAFLD) research, preserving natural cytochrome P450 function is critical. GW7647 is the procured agonist of choice over fenofibrate because it fully activates PPARα at concentrations (6 nM) that do not trigger the severe CYP2C19/CYP2C9 inhibition seen with high-dose fibrates .

Precision Macrophage and Neuroinflammation Studies

When studying the anti-inflammatory effects of PPARα in macrophages or neurodegenerative models, high concentrations of generic fibrates or Wy-14643 often cause solvent-induced cytotoxicity or RXR-mediated off-target effects. GW7647 allows for ultra-low concentration dosing to isolate the specific role of PPARα in reducing nitric oxide production and neuroinflammation without compromising cell viability [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

502.32291451 Da

Monoisotopic Mass

502.32291451 Da

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NTL2A9CAZ7

Other CAS

265129-71-3

Wikipedia

GW7647

Dates

Last modified: 08-15-2023
1: Strömqvist M, Olsson JA, Kärrman A, Brunström B. Transcription of genes involved in fat metabolism in chicken embryos exposed to the peroxisome proliferator-activated receptor alpha (PPARα) agonist GW7647 or to perfluorooctane sulfonate (PFOS) or perfluorooctanoic acid (PFOA). Comp Biochem Physiol C Toxicol Pharmacol. 2012 Jun;156(1):29-36. doi: 10.1016/j.cbpc.2012.03.004. PubMed PMID: 22465071.
2: van der Krieken SE, Popeijus HE, Konings M, Dullens SP, Mensink RP, Plat J. C/EBP-β Is Differentially Affected by PPARα Agonists Fenofibric Acid and GW7647, But Does Not Change Apolipoprotein A-I Production During ER-Stress and Inflammation. J Cell Biochem. 2016 Sep 12. doi: 10.1002/jcb.25731. [Epub ahead of print] PubMed PMID: 27618583.
3: Zhang H, Gao Y, Qiao PF, Zhao FL, Yan Y. PPAR-α agonist regulates amyloid-β generation via inhibiting BACE-1 activity in human neuroblastoma SH-SY5Y cells transfected with APPswe gene. Mol Cell Biochem. 2015 Oct;408(1-2):37-46. doi: 10.1007/s11010-015-2480-5. PubMed PMID: 26092426.
4: Ham J, Cho SJ, Ko J, Chin J, Kang H. A facile one-pot preparation of alkyl aminoaryl sulfides for the synthesis of GW7647 as an agonist of peroxisome proliferator-activated receptor alpha. J Org Chem. 2006 Jul 21;71(15):5781-4. PubMed PMID: 16839165.
5: Russo R, LoVerme J, La Rana G, D'Agostino G, Sasso O, Calignano A, Piomelli D. Synergistic antinociception by the cannabinoid receptor agonist anandamide and the PPAR-alpha receptor agonist GW7647. Eur J Pharmacol. 2007 Jul 2;566(1-3):117-9. PubMed PMID: 17434479; PubMed Central PMCID: PMC1997313.
6: Lam VH, Zhang L, Huqi A, Fukushima A, Tanner BA, Onay-Besikci A, Keung W, Kantor PF, Jaswal JS, Rebeyka IM, Lopaschuk GD. Activating PPARα prevents post-ischemic contractile dysfunction in hypertrophied neonatal hearts. Circ Res. 2015 Jun 19;117(1):41-51. doi: 10.1161/CIRCRESAHA.117.306585. PubMed PMID: 25977309.
7: Tanaka S, Sugiyama N, Takahashi Y, Mantoku D, Sawabe Y, Kuwabara H, Nakano T, Shimamoto C, Matsumura H, Marunaka Y, Nakahari T. PPARα autocrine regulation of Ca²⁺-regulated exocytosis in guinea pig antral mucous cells: NO and cGMP accumulation. Am J Physiol Gastrointest Liver Physiol. 2014 Dec 15;307(12):G1169-79. doi: 10.1152/ajpgi.00311.2013. PubMed PMID: 25342048.
8: Ribet C, Montastier E, Valle C, Bezaire V, Mazzucotelli A, Mairal A, Viguerie N, Langin D. Peroxisome proliferator-activated receptor-alpha control of lipid and glucose metabolism in human white adipocytes. Endocrinology. 2010 Jan;151(1):123-33. doi: 10.1210/en.2009-0726. PubMed PMID: 19887568.
9: Mattsson A, Kärrman A, Pinto R, Brunström B. Metabolic Profiling of Chicken Embryos Exposed to Perfluorooctanoic Acid (PFOA) and Agonists to Peroxisome Proliferator-Activated Receptors. PLoS One. 2015 Dec 1;10(12):e0143780. doi: 10.1371/journal.pone.0143780. PubMed PMID: 26624992; PubMed Central PMCID: PMC4666608.
10: Nakaya K, Tohyama J, Naik SU, Tanigawa H, MacPhee C, Billheimer JT, Rader DJ. Peroxisome proliferator-activated receptor-α activation promotes macrophage reverse cholesterol transport through a liver X receptor-dependent pathway. Arterioscler Thromb Vasc Biol. 2011 Jun;31(6):1276-82. doi: 10.1161/ATVBAHA.111.225383. PubMed PMID: 21441141; PubMed Central PMCID: PMC3202300.
11: Yue TL, Bao W, Jucker BM, Gu JL, Romanic AM, Brown PJ, Cui J, Thudium DT, Boyce R, Burns-Kurtis CL, Mirabile RC, Aravindhan K, Ohlstein EH. Activation of peroxisome proliferator-activated receptor-alpha protects the heart from ischemia/reperfusion injury. Circulation. 2003 Nov 11;108(19):2393-9. PubMed PMID: 14557369.
12: Xiao X, Su G, Brown SN, Chen L, Ren J, Zhao P. Peroxisome proliferator-activated receptors gamma and alpha agonists stimulate cardiac glucose uptake via activation of AMP-activated protein kinase. J Nutr Biochem. 2010 Jul;21(7):621-6. doi: 10.1016/j.jnutbio.2009.03.011. PubMed PMID: 19570670.
13: Aleshin S, Grabeklis S, Hanck T, Sergeeva M, Reiser G. Peroxisome proliferator-activated receptor (PPAR)-gamma positively controls and PPARalpha negatively controls cyclooxygenase-2 expression in rat brain astrocytes through a convergence on PPARbeta/delta via mutual control of PPAR expression levels. Mol Pharmacol. 2009 Aug;76(2):414-24. doi: 10.1124/mol.109.056010. PubMed PMID: 19483106.
14: Lee HY, Gao X, Barrasa MI, Li H, Elmes RR, Peters LL, Lodish HF. PPAR-α and glucocorticoid receptor synergize to promote erythroid progenitor self-renewal. Nature. 2015 Jun 25;522(7557):474-7. doi: 10.1038/nature14326. PubMed PMID: 25970251; PubMed Central PMCID: PMC4498266.
15: Lee JY, Hashizaki H, Goto T, Sakamoto T, Takahashi N, Kawada T. Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes. Biochem Biophys Res Commun. 2011 Apr 22;407(4):818-22. doi: 10.1016/j.bbrc.2011.03.106. PubMed PMID: 21443859.
16: Muoio DM, Way JM, Tanner CJ, Winegar DA, Kliewer SA, Houmard JA, Kraus WE, Dohm GL. Peroxisome proliferator-activated receptor-alpha regulates fatty acid utilization in primary human skeletal muscle cells. Diabetes. 2002 Apr;51(4):901-9. PubMed PMID: 11916905.
17: van der Meer DL, Degenhardt T, Väisänen S, de Groot PJ, Heinäniemi M, de Vries SC, Müller M, Carlberg C, Kersten S. Profiling of promoter occupancy by PPARalpha in human hepatoma cells via ChIP-chip analysis. Nucleic Acids Res. 2010 May;38(9):2839-50. doi: 10.1093/nar/gkq012. PubMed PMID: 20110263; PubMed Central PMCID: PMC2875002.
18: Fang XL, Shu G, Zhang ZQ, Wang SB, Zhu XT, Gao P, Xi QY, Zhang YL, Jiang QY. Roles of α-linolenic acid on IGF-I secretion and GH/IGF system gene expression in porcine primary hepatocytes. Mol Biol Rep. 2012 Dec;39(12):10987-96. doi: 10.1007/s11033-012-2000-6. PubMed PMID: 23053988.
19: Angulo J, Vallejo S, El Assar M, García-Septiem J, Sánchez-Ferrer CF, Rodríguez-Mañas L. Age-related differences in the effects of α and γ peroxisome proliferator-activated receptor subtype agonists on endothelial vasodilation in human microvessels. Exp Gerontol. 2012 Sep;47(9):734-40. doi: 10.1016/j.exger.2012.06.014. PubMed PMID: 22776133.
20: Chen J, Dexheimer TS, Ai Y, Liang Q, Villamil MA, Inglese J, Maloney DJ, Jadhav A, Simeonov A, Zhuang Z. Selective and cell-active inhibitors of the USP1/ UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chem Biol. 2011 Nov 23;18(11):1390-400. doi: 10.1016/j.chembiol.2011.08.014. PubMed PMID: 22118673; PubMed Central PMCID: PMC3344384.

Explore Compound Types